5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol
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Overview
Description
5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is an organic compound known for its broad-spectrum antimicrobial properties. It is commonly used as a bacteriostat and preservative in various cosmetic and detergent compositions. Additionally, it serves as an antiseptic, disinfectant, and anticonvulsant .
Preparation Methods
The synthesis of 5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol typically involves the reaction of corresponding phenol compounds with phosphorus trichloride in a chlorinated alkane solvent . The reaction conditions include maintaining a controlled temperature and ensuring the presence of a suitable catalyst to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of phenolic derivatives.
Substitution: Halogen substitution reactions can occur under specific conditions, leading to the formation of different halogenated phenols
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is studied for its antimicrobial properties and its effects on bacterial and fungal growth.
Medicine: It is explored for its potential use as an antiseptic and disinfectant in medical settings.
Industry: The compound is a key ingredient in various personal care products, including shampoos, deodorants, toothpastes, and mouthwashes
Mechanism of Action
The antimicrobial action of 5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is primarily due to its ability to inhibit the growth of bacteria and fungi. It achieves this by disrupting the cell membrane integrity and interfering with essential enzymatic processes within the microbial cells . The compound targets fatty acid synthesis pathways, which are crucial for the survival and proliferation of microorganisms .
Comparison with Similar Compounds
5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is often compared with other halogenated phenols, such as triclosan. . Other similar compounds include chloroxylenol and hexachlorophene, which are also used as disinfectants and antiseptics but have different chemical structures and mechanisms of action.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and broad-spectrum antimicrobial activity make it a valuable compound for research and practical applications.
Properties
CAS No. |
835602-06-7 |
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Molecular Formula |
C18H10Cl4O3 |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
5-chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H10Cl4O3/c19-10-1-4-15(13(22)7-10)24-17-6-3-12(21)9-18(17)25-16-5-2-11(20)8-14(16)23/h1-9,23H |
InChI Key |
OPMUDKDGLRXIQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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